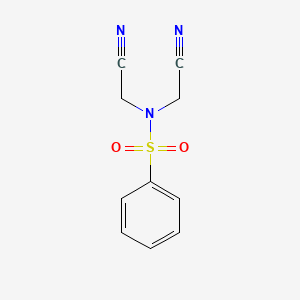![molecular formula C20H18F3NO5 B12459620 2-(3-Methoxyphenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459620.png)
2-(3-Methoxyphenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a trifluoromethylphenyl group, and a carbamoylpropanoate moiety, making it a subject of interest for researchers in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the methoxyphenyl and trifluoromethylphenyl intermediates, followed by their coupling through carbamoylation and esterification reactions. Common reagents used in these reactions include trifluoromethylphenyl isocyanate, methoxyphenyl acetic acid, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability, often employing green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under various solvent conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its binding affinity, kinetics, and structural interactions provide insights into its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Uniqueness
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE stands out due to its combination of methoxy, trifluoromethyl, and carbamoylpropanoate groups, which confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C20H18F3NO5 |
|---|---|
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate |
InChI |
InChI=1S/C20H18F3NO5/c1-28-16-7-2-4-13(10-16)17(25)12-29-19(27)9-8-18(26)24-15-6-3-5-14(11-15)20(21,22)23/h2-7,10-11H,8-9,12H2,1H3,(H,24,26) |
InChI-Schlüssel |
ZAQMFRVXTOQOCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine](/img/structure/B12459546.png)
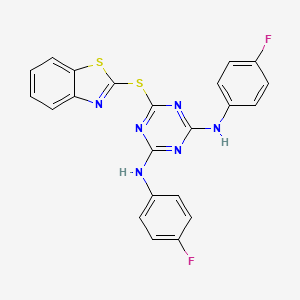
![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12459564.png)
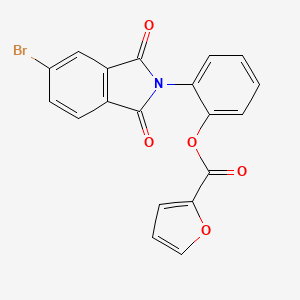
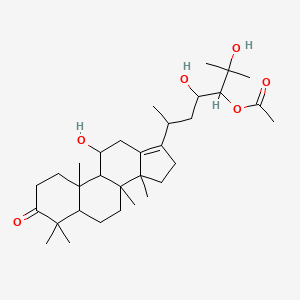
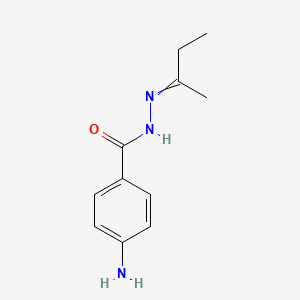
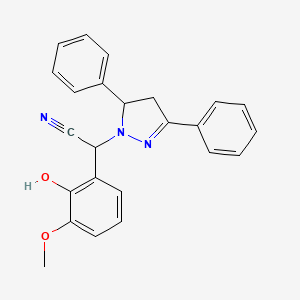
![5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B12459582.png)
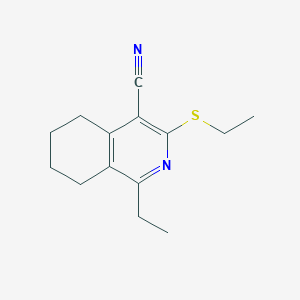
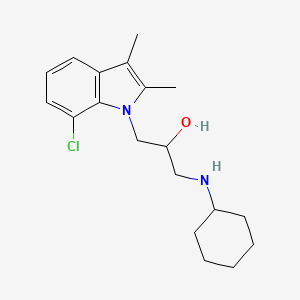
![(4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone](/img/structure/B12459599.png)
![Methyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12459600.png)
![propan-2-yl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12459602.png)
